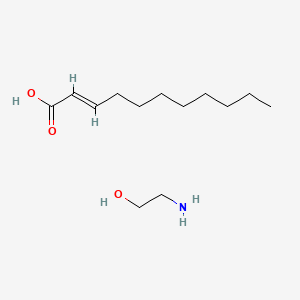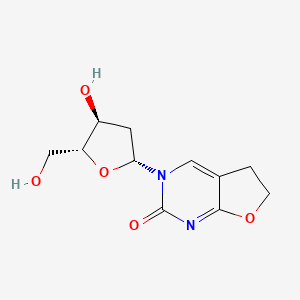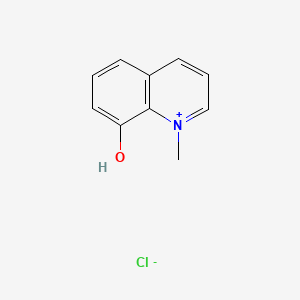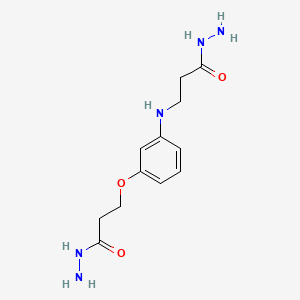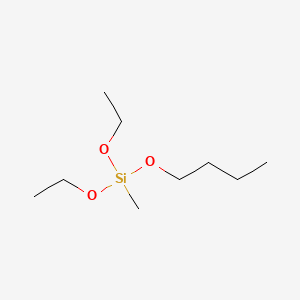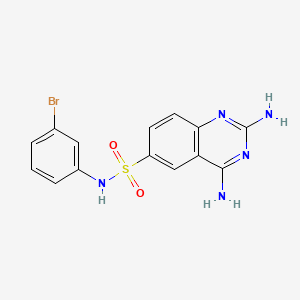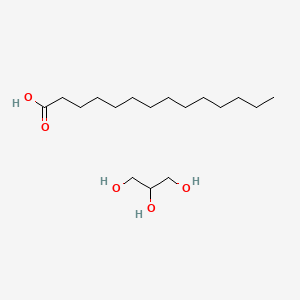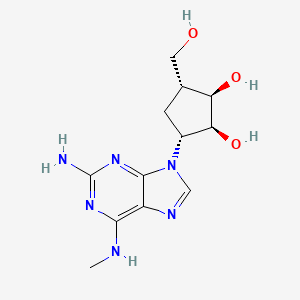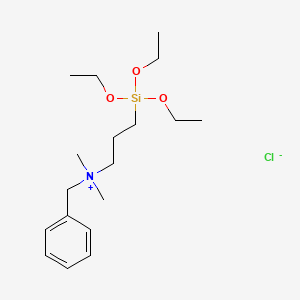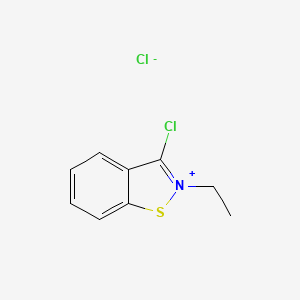
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is a chemical compound with the molecular formula C9H9ClNSCl It is a member of the benzisothiazolium family, characterized by the presence of a benzene ring fused to an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride typically involves the reaction of 2-ethyl-1,2-benzisothiazole with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the benzisothiazole ring. The reaction can be represented as follows:
C9H9NS+Cl2→C9H9ClNS+HCl
The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination of 2-ethyl-1,2-benzisothiazole in a reactor, followed by separation and purification steps. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles, such as amines or thiols, leading to the formation of substituted benzisothiazolium derivatives.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding benzisothiazoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Nucleophilic Substitution: Substituted benzisothiazolium derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Benzisothiazoline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of benzisothiazole derivatives.
Medicine: It is investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride involves its interaction with molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-1,2-benzisothiazolium chloride
- 3-Methyl-2-ethyl-1,2-benzisothiazolium chloride
- 3-Bromo-2-ethyl-1,2-benzisothiazolium chloride
Uniqueness
3-Chloro-2-ethyl-1,2-benzisothiazolium chloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted applications in various fields, making it a valuable chemical entity for research and industrial purposes.
Propiedades
Número CAS |
7765-82-4 |
|---|---|
Fórmula molecular |
C9H9Cl2NS |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
3-chloro-2-ethyl-1,2-benzothiazol-2-ium;chloride |
InChI |
InChI=1S/C9H9ClNS.ClH/c1-2-11-9(10)7-5-3-4-6-8(7)12-11;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
FDHPAUZRMMITIA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C2=CC=CC=C2S1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


